molecular formula C28H28ClN3O3 B11318270 1-(4-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11318270
M. Wt: 490.0 g/mol
InChI Key: WWBACZTXBJAHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROPHENYL)-4-{1-[3-(2,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a benzodiazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[3-(2,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-benzodiazole and pyrrolidin-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-4-{1-[3-(2,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-CHLOROPHENYL)-4-{1-[3-(2,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[3-(2,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-4-{1-[3-(2,5-DIMETHYLPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-18-7-8-19(2)26(13-18)35-17-23(33)16-32-25-6-4-3-5-24(25)30-28(32)20-14-27(34)31(15-20)22-11-9-21(29)10-12-22/h3-13,20,23,33H,14-17H2,1-2H3

InChI Key

WWBACZTXBJAHMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.